molecular formula C14H15N3O3 B12901951 N-Acetoxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide

N-Acetoxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide

Cat. No.: B12901951
M. Wt: 273.29 g/mol
InChI Key: CJNLUDNEIJKFHL-UHFFFAOYSA-N
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Description

N-Acetoxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide is a complex organic compound that features a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetoxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide typically involves multiple steps. One common approach is to start with the quinoline derivative, 2-methylquinolin-8-ol, which undergoes acetylation to form 2-acetoxy-2-methylquinoline. This intermediate is then reacted with acetimidamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Acetoxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the acetoxy group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

N-Acetoxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Acetoxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetoxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its acetoxy and acetimidamide groups allow for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

[(Z)-[1-amino-2-(2-methylquinolin-8-yl)oxyethylidene]amino] acetate

InChI

InChI=1S/C14H15N3O3/c1-9-6-7-11-4-3-5-12(14(11)16-9)19-8-13(15)17-20-10(2)18/h3-7H,8H2,1-2H3,(H2,15,17)

InChI Key

CJNLUDNEIJKFHL-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC2=C(C=CC=C2OC/C(=N/OC(=O)C)/N)C=C1

Canonical SMILES

CC1=NC2=C(C=CC=C2OCC(=NOC(=O)C)N)C=C1

Origin of Product

United States

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